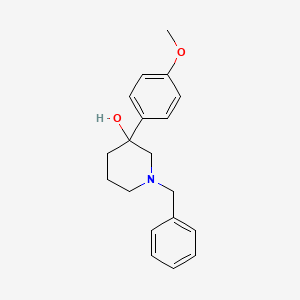

1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry

The piperidine motif is one of the most ubiquitous structural units found in pharmaceuticals and biologically active compounds. researchgate.net Its prevalence is so significant that it is often referred to as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. More than 70 FDA-approved drugs feature the piperidine moiety, highlighting its therapeutic importance.

The utility of the piperidine scaffold stems from several key characteristics. Its saturated, non-planar chair-like conformation allows for the precise three-dimensional positioning of substituents, which is critical for specific interactions with biological receptors and enzymes. researchgate.net The nitrogen atom can act as a basic center, which is often crucial for aqueous solubility and for forming key interactions, such as hydrogen bonds, with biological targets. By modifying the piperidine ring with various substituents, chemists can fine-tune a molecule's properties to enhance its therapeutic efficacy. The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.netnih.gov

Compounds bearing the piperidine moiety exhibit a vast range of biological activities, including analgesic, anti-inflammatory, anticancer, and antipsychotic properties. nih.govontosight.ai This versatility ensures that the piperidine scaffold remains a central focus in the development of new therapeutic agents.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Methylphenidate | Stimulant |

| Donepezil | Acetylcholinesterase Inhibitor |

| Risperidone | Antipsychotic |

| Fentanyl | Opioid Analgesic |

The Unique Role and Challenges of 3-Hydroxypiperidine (B146073) Architectures

Within the broad family of piperidine derivatives, those substituted at the 3-position hold special significance. The 3-hydroxypiperidine framework, in particular, is a valuable chiral building block for the synthesis of complex pharmaceutical agents. nih.gov The hydroxyl group at the C3 position can serve as a handle for further functionalization and can participate in hydrogen bonding interactions within a receptor's active site, potentially enhancing binding affinity and selectivity. researchgate.net For instance, (S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of Ibrutinib, a kinase inhibitor used in cancer therapy. researchgate.netpharmaffiliates.com

However, the synthesis of 3-substituted piperidines, especially in an enantiomerically pure form, presents considerable challenges. ajchem-a.com Controlling the stereochemistry at the C3 position is often difficult. Common synthetic routes include the reduction of corresponding 3-piperidone precursors or the hydrogenation of substituted pyridine (B92270) rings. nih.gov The latter approach can be complicated by harsh reaction conditions and the need for expensive catalysts. google.com Furthermore, the conformational equilibrium of 3-hydroxypiperidines, involving axial and equatorial positions of the hydroxyl group, is a critical factor influencing their biological activity and must be carefully considered during the design process. The conformation is influenced by the solvent and the nature of the substituent on the nitrogen atom.

Positioning of 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL within the Landscape of Advanced Piperidine Derivatives

The compound this compound (CAS Number: 946159-38-2) represents a sophisticated example of a highly functionalized piperidine derivative. While specific research dedicated exclusively to this molecule is not extensively published, its structural features position it as a compound of significant interest in medicinal chemistry research, particularly for structure-activity relationship (SAR) studies.

The molecule can be deconstructed into three key components, each contributing to its unique chemical character:

The N-Benzyl Group: The benzyl (B1604629) group attached to the piperidine nitrogen is a common feature in many pharmacologically active compounds. While it can be used as a protecting group during synthesis, it also influences the molecule's lipophilicity and steric profile, which can affect its interaction with biological targets. The synthesis of N-benzyl piperidines can be achieved through the reaction of a piperidine with benzyl chloride.

The 3-(4-methoxyphenyl) Group: The presence of an aryl group at the 3-position is a key feature. The 4-methoxyphenyl (B3050149) (anisyl) substituent is frequently employed in drug design to modulate electronic properties and metabolic stability. The direct attachment of this aryl group to the C3 carbon of the piperidine ring creates a chiral center.

The 3-Hydroxy Group: The tertiary alcohol at the C3 position adds a polar functional group capable of acting as a hydrogen bond donor. The combination of both an aryl group and a hydroxyl group on the same carbon (a tertiary alcohol) is a significant structural motif. The synthesis of such 3-aryl-3-hydroxypiperidines can be envisioned through the addition of an organometallic reagent, such as a Grignard reagent derived from 4-bromoanisole (B123540), to an N-benzyl-3-piperidone precursor.

Taken together, this compound is a chiral, highly substituted piperidine. Its architecture is representative of advanced intermediates or final target molecules in discovery programs aimed at developing new central nervous system agents, analgesics, or other therapeutics where interaction with a specific receptor requires a precise three-dimensional arrangement of lipophilic (benzyl, methoxyphenyl) and polar (hydroxyl, nitrogen) groups. The systematic variation of each of these three components would allow researchers to probe the chemical space around a biological target, making this compound a valuable scaffold in the landscape of advanced piperidine derivatives.

Table 2: Structural Features of this compound

| Feature | Description | Potential Role |

|---|---|---|

| Piperidine Core | Saturated 6-membered nitrogen heterocycle | Privileged scaffold, provides 3D structure |

| N-Benzyl Group | Benzyl substituent on the nitrogen atom | Modulates lipophilicity and steric bulk |

| C3-Aryl Group | 4-methoxyphenyl group at the 3-position | Influences electronic properties and receptor binding |

| C3-Hydroxy Group | Tertiary alcohol at the 3-position | Polar group, potential H-bond donor |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-22-18-10-8-17(9-11-18)19(21)12-5-13-20(15-19)14-16-6-3-2-4-7-16/h2-4,6-11,21H,5,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIBEWABPVGSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCN(C2)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548472 | |

| Record name | 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946159-38-2 | |

| Record name | 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 1 Benzyl 3 4 Methoxyphenyl Piperidin 3 Ol

Preferred Conformations of the Piperidine (B6355638) Ring System (e.g., Chair Conformations)

The six-membered piperidine ring, analogous to cyclohexane, is not planar and predominantly adopts a puckered chair conformation to alleviate angular and torsional strain. In the case of 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL, the chair conformation is overwhelmingly favored as the most stable arrangement of the piperidine ring. ias.ac.in This preference is dictated by the minimization of steric hindrance between the substituents attached to the ring.

In this chair conformation, the substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky substituents preferentially reside in the more spacious equatorial positions. nih.gov Consequently, for this compound, it is anticipated that the large N-benzyl and 4-methoxyphenyl (B3050149) groups will both adopt equatorial orientations. The hydroxyl group at the C-3 position can exist in either an axial or equatorial position, leading to two possible chair conformers.

The relative stability of these two chair conformations will be influenced by a combination of steric and electronic factors. The conformer with the 4-methoxyphenyl group in the equatorial position is expected to be significantly more stable due to the substantial steric bulk of this aromatic substituent. The orientation of the hydroxyl group will depend on the potential for intramolecular interactions, as will be discussed in the subsequent section. While boat and twist-boat conformations are also possible for the piperidine ring, they are generally higher in energy and are typically considered as transition states between chair forms, unless specific structural constraints favor them. ias.ac.inresearchgate.net

| Substituent | Predicted Position | Reasoning |

|---|---|---|

| N-Benzyl | Equatorial | Minimization of A1,3 strain and steric hindrance. |

| 3-(4-methoxyphenyl) | Equatorial | Avoidance of significant 1,3-diaxial interactions. |

| 3-OL (Hydroxyl) | Axial or Equatorial | Dependent on the balance of steric effects and potential for intramolecular hydrogen bonding. |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The conformation of this compound is further stabilized and influenced by a network of intramolecular interactions. A key interaction is the potential for intramolecular hydrogen bonding (IMHB) between the hydroxyl group at the C-3 position and the lone pair of electrons on the piperidine nitrogen atom. unito.it The formation of such a hydrogen bond is highly dependent on the distance and orientation between the donor (O-H) and acceptor (N) groups.

If the hydroxyl group is in the axial position, it is brought into close proximity to the nitrogen atom, creating a favorable geometry for the formation of a five-membered ring-like structure through a hydrogen bond. This interaction can significantly stabilize the chair conformation where the hydroxyl group is axial. Conversely, an equatorial hydroxyl group would be positioned further away from the nitrogen, making an intramolecular hydrogen bond less likely. The presence and strength of such an IMHB can be experimentally verified using techniques like NMR spectroscopy by observing the chemical shift of the hydroxyl proton. unito.it

Steric effects also play a crucial role in determining the molecule's final geometry. The bulky N-benzyl and 4-methoxyphenyl groups will arrange themselves to minimize van der Waals repulsion. As previously mentioned, this steric hindrance is the primary reason for their preference for equatorial positions. The rotational freedom around the single bonds connecting these substituents to the piperidine ring will also be restricted to avoid steric clashes with adjacent atoms.

Influence of N-Benzyl and 4-Methoxyphenyl Substituents on Molecular Geometry

The 4-methoxyphenyl group at the C-3 position is a large, planar substituent. Its equatorial placement is crucial for the stability of the chair conformation. The presence of this group can lead to a slight distortion of the piperidine ring from an ideal chair geometry to accommodate its size. The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the aromatic ring but is not expected to have a major direct impact on the conformational preference of the piperidine ring itself.

| Torsional Angle | Estimated Value (degrees) | Comment |

|---|---|---|

| C6-N1-C2-C3 | ~55-60 | Characteristic of a chair conformation. |

| N1-C2-C3-C4 | ~50-55 | Characteristic of a chair conformation. |

| C2-C3-C4-C5 | ~50-55 | Characteristic of a chair conformation. |

Stereochemical Implications arising from the Chiral Center at C-3

The substitution pattern of this compound gives rise to a chiral center at the C-3 carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl group, the 4-methoxyphenyl group, and the C-2 and C-4 atoms of the piperidine ring. The presence of this stereocenter means that the compound can exist as a pair of enantiomers: (R)-1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL and (S)-1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL. chemicalbook.com

These enantiomers are non-superimposable mirror images of each other and will have identical physical properties (melting point, boiling point, solubility) but will rotate plane-polarized light in opposite directions. Crucially, they can exhibit different pharmacological activities due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors.

Furthermore, the relationship between the substituents at C-3 and other potential stereocenters in the molecule could lead to the formation of diastereomers. For instance, if another substituent were introduced on the piperidine ring, cis and trans isomers would be possible, each of which would have its own enantiomer. The synthesis of this compound without chiral control would result in a racemic mixture, a 1:1 ratio of the two enantiomers. ontosight.ai The separation of these enantiomers, or the stereoselective synthesis of a single enantiomer, is often a critical step in the development of chiral drugs.

Computational and Theoretical Investigations of 1 Benzyl 3 4 Methoxyphenyl Piperidin 3 Ol

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. tandfonline.comnih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to determine the optimized molecular geometry of 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL. tandfonline.comnih.gov This process finds the lowest energy arrangement of the atoms, providing key structural parameters.

For a molecule like this compound, DFT would predict the piperidine (B6355638) ring to adopt a stable chair conformation. The bulky benzyl (B1604629) and 4-methoxyphenyl (B3050149) groups would likely occupy equatorial positions to minimize steric hindrance, a common feature in substituted piperidines. tandfonline.com The calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Table 1: Predicted Structural Parameters from DFT (Illustrative) This table is illustrative and contains hypothetical data for this compound, as specific research is unavailable. The values are based on typical parameters for similar molecular structures.

| Parameter | Predicted Value |

|---|---|

| C-N (piperidine ring) Bond Length | ~1.47 Å |

| C-O (hydroxyl) Bond Length | ~1.43 Å |

| C-C-N (piperidine ring) Bond Angle | ~111° |

| C-N-C (piperidine ring) Bond Angle | ~112° |

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without experimental data but are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods could be used to corroborate DFT findings or for preliminary, less computationally intensive explorations of the molecule's structure.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would reveal the dynamic behavior and conformational flexibility of the molecule. The simulation would show how the piperidine ring might flex and how the benzyl and methoxyphenyl substituents rotate and move in relation to the core structure. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. The simulation could identify the most stable conformations and the energy barriers between them. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is where it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich 4-methoxyphenyl ring, while the LUMO might be distributed across the benzyl group. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov These calculations help in predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Hypothetical FMO Energy Values (Illustrative) This table is illustrative and contains hypothetical data for this compound, as specific research is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -1.2 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. tandfonline.comnih.gov It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. For the target compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pair electrons on the nitrogen and oxygen atoms and adjacent anti-bonding orbitals. This analysis would also calculate the natural atomic charges on each atom, identifying the most electropositive and electronegative sites, which complements the insights gained from FMO analysis. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It is instrumental in predicting how a molecule will interact with other entities, such as biological receptors or chemical reagents. deeporigin.comchemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, typically using a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). deeporigin.comresearchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attacks, respectively.

An MEP analysis helps in understanding the electrostatic interactions between a drug molecule and its biological target, which is fundamental for rational drug design. deeporigin.com By identifying these electrostatic regions, researchers can predict potential binding sites and design molecules with optimized charge distributions to improve binding affinity and specificity. deeporigin.com

For piperidine derivatives, MEP maps reveal key features influencing their interactions. In a computational study of a related compound, (3E,5E)-3,5-Bis((1H-Indol-3-yl)Methylene)-1-Benzylpiperidin-4-One, the MEP diagram showed that the oxygen atom of the piperidin-4-one skeleton represents the most electronegative potential (red region), making it a probable site for electrophilic reactivity. Conversely, the nitrogen atoms of the indole (B1671886) moieties were identified as the more electropositive regions (blue), suggesting they are likely sites for nucleophilic interactions. Such analyses provide valuable insights into the chemical reactivity and charge distribution across the molecule.

In silico Prediction of Molecular Interactions and Binding Potential with General Biological Targets

In silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful computational techniques to predict the binding affinity and interaction patterns of a ligand with a biological target. mdpi.comscience.gov These studies are essential in modern drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Although specific docking studies for this compound are not documented in the reviewed literature, research on analogous N-benzylpiperidine compounds provides significant insights into their potential biological interactions. These analogues have been investigated as inhibitors for various targets, including acetylcholinesterase (AChE) and sigma receptors. mdpi.comnih.gov

For instance, a QSAR and molecular docking study on a series of N-benzylpiperidine analogs as potential AChE inhibitors led to the design of novel compounds with high predicted binding affinities. mdpi.com The binding scores for the most promising designed molecules were significantly better than the standard inhibitor, Donepezil, indicating strong potential for inhibition. mdpi.com

Similarly, investigations into piperidine-based compounds targeting the sigma 1 receptor (S1R) have revealed key structural requirements for high-affinity binding. nih.gov Molecular modeling suggested that a basic amino moiety is a crucial pharmacophoric element that locks in a critical interaction with the amino acid residue Glu172 of the receptor. nih.gov Molecular dynamics simulations further elucidated the network of interactions responsible for the compounds' high affinity. nih.gov

The table below summarizes findings from in silico studies on various N-benzylpiperidine analogues, illustrating their predicted binding potential with different biological targets.

| Compound Class | Biological Target | Predicted Binding Affinity / Key Interactions |

| Designed N-Benzylpiperidine Analogues | Acetylcholinesterase (AChE) | Binding Scores: -12.4 to -13.0 kcal/mol mdpi.com |

| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Showed efficient interaction in docking studies nih.gov |

| Benzylpiperidine-derived compounds | Sigma 1 Receptor (S1R) | High affinity (Ki value of 3.2 nM for lead compound); crucial interaction with Glu172 residue nih.gov |

These studies collectively suggest that the N-benzylpiperidine scaffold, a core component of this compound, is a versatile structure capable of forming strong interactions with various biological targets. The presence of the benzyl group, the piperidine ring, and the methoxyphenyl substituent in the target compound provides multiple points for potential hydrogen bonding, hydrophobic, and electrostatic interactions, making it a promising candidate for further computational and experimental evaluation against a range of biological targets.

Design and Synthesis of Derivatives and Analogues of 1 Benzyl 3 4 Methoxyphenyl Piperidin 3 Ol for Structure Activity Relationship Sar Research

Systematic Modification of the N-Benzyl Moiety

The N-benzyl group of 1-benzyl-3-(4-methoxyphenyl)piperidin-3-ol plays a significant role in its interaction with biological targets. Modifications to this moiety can influence factors such as potency, selectivity, and pharmacokinetic properties. SAR studies in related N-benzylpiperidine series have demonstrated that both the nature and position of substituents on the phenyl ring, as well as the replacement of the entire benzyl (B1604629) group with other substituents, can have profound effects on biological activity. nih.govnih.gov

A systematic approach to modifying the N-benzyl group would involve the synthesis of a library of analogues. This can be achieved by reacting the precursor, 3-(4-methoxyphenyl)piperidin-3-ol, with a variety of substituted benzyl halides or other alkylating agents.

Table 1: Proposed Modifications of the N-Benzyl Moiety and Their Rationale

| Modification Type | Example of Substituent (R) | Rationale for Modification |

| Electronic Effects | Electron-donating groups (e.g., -OCH3, -CH3) | To probe for favorable electronic interactions in the binding pocket. |

| Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | To investigate the impact of reduced electron density on binding affinity. | |

| Steric Effects | Bulky groups (e.g., -C(CH3)3, -adamantyl) | To explore the spatial constraints of the binding site. nih.gov |

| Smaller groups (e.g., -CH3) | To assess if a smaller substituent improves binding or selectivity. | |

| Alternative Aromatic Systems | Pyridinylmethyl, Thienylmethyl | To introduce heteroatoms that can act as hydrogen bond acceptors or alter metabolic stability. |

| Alkyl Chains | n-Butyl, Isobutyl, Cyclohexylmethyl | To evaluate the importance of the aromatic ring for activity and to modulate lipophilicity. |

Exploration of Variations on the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group at the 3-position of the piperidine (B6355638) ring is another critical determinant of the compound's biological profile. Alterations to this aromatic ring can provide insights into the specific interactions it forms within its target's binding site. Key modifications would include altering the substituent at the 4-position, shifting the position of the substituent, or replacing the entire phenyl ring.

The synthesis of these analogues typically involves the Grignard reaction of a suitably protected 3-piperidone with a substituted phenylmagnesium bromide. Subsequent N-benzylation would yield the desired products.

Table 2: Proposed Variations of the 4-Methoxyphenyl Substituent

| Modification Type | Example of Variation | Rationale for Modification |

| 4-Position Substituent | -OH, -F, -Cl, -CH3, -CF3 | To investigate the role of hydrogen bonding, halogen bonding, and electronic effects at this position. |

| Positional Isomers | 2-methoxyphenyl, 3-methoxyphenyl | To determine the optimal substitution pattern on the phenyl ring for biological activity. |

| Bioisosteric Replacement | Thienyl, Pyridinyl, Naphthyl | To explore the impact of different aromatic systems on binding and to potentially improve pharmacokinetic properties. |

| Removal of Substituent | Phenyl | To establish a baseline for the contribution of the 4-methoxy group to the compound's activity. |

Research on related compounds, such as 1,3-disubstituted pyrazoles, has shown that modifications to a 4-methoxyphenyl moiety can significantly impact anti-inflammatory activity, highlighting the importance of this group in molecular recognition. nih.gov

Alterations to the Piperidine Ring System (e.g., Isosteric Replacements, Ring Size Variations)

The central piperidine scaffold provides the core structure of this compound. Modifying this ring system through isosteric replacements or variations in ring size can lead to analogues with altered conformational properties and potentially improved biological activity or selectivity.

Isosteric Replacements:

Isosteric replacement involves substituting the piperidine ring with other cyclic structures that have similar steric and electronic properties. This can lead to improved metabolic stability or novel interactions with the biological target.

Pyrrolidine: Contraction to a five-membered ring can alter the orientation of the substituents and may lead to a better fit in some binding pockets. The synthesis of such analogues could be achieved through multi-step sequences starting from appropriate pyrrolidinone precursors. elsevierpure.com

Azepane: Expansion to a seven-membered ring provides greater conformational flexibility, which could be advantageous for binding to certain targets. Studies on ring-expanded analogues of other piperidine-based compounds have shown that this modification can retain a high degree of biological potency. nih.gov

Morpholine or Thiomorpholine: The introduction of a heteroatom (oxygen or sulfur) into the ring can influence solubility, polarity, and potential for hydrogen bonding.

Ring Size Variations:

Systematic variation of the ring size allows for a thorough exploration of the optimal conformation for biological activity. The synthesis of these homologues can be challenging and may require the development of novel synthetic routes. For example, piperidine ring expansion methods have been developed to stereoselectively and regioselectively produce azepane derivatives. rsc.org

Synthesis and Comparative Studies of Stereoisomeric Variants

The 3-position of the piperidine ring in this compound is a chiral center. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-1-benzyl-3-(4-methoxyphenyl)piperidin-3-ol. It is common for enantiomers of a chiral drug to exhibit different pharmacological activities, potencies, and metabolic profiles.

The synthesis of enantiomerically pure or enriched forms of this compound is essential for a complete SAR understanding. This can be accomplished through several strategies:

Chiral Resolution: Separation of the racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer. For instance, the kinetic resolution of a racemic precursor like (±)-1-benzyl-3,4-epoxypiperidine using chiral lithium amides has been shown to produce enantiomerically pure products. researchgate.net

Diastereoselective Synthesis: If additional chiral centers are introduced, diastereoselective reactions can be used to control the stereochemistry. The stereochemistry of the products can often be determined by techniques such as X-ray crystallography and NMR spectroscopy. researchgate.net

Once the individual stereoisomers are obtained, their biological activities can be evaluated and compared. This comparative study is crucial for identifying the eutomer (the more active enantiomer) and understanding the stereochemical requirements for optimal interaction with the biological target.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-ol, both ¹H and ¹³C NMR spectroscopy are fundamental for assigning the molecular skeleton.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected proton signals for this compound would be:

Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm. The protons on the 4-methoxyphenyl (B3050149) group would likely appear as two distinct doublets due to their para-substitution, while the protons of the benzyl (B1604629) group would also resonate in this region.

Benzyl CH₂ Protons: A singlet or a pair of doublets (if diastereotopic) would be expected for the methylene (B1212753) protons of the benzyl group, typically in the δ 3.5-4.5 ppm range.

Piperidine (B6355638) Ring Protons: A series of complex multiplets would be observed for the protons on the piperidine ring, generally in the δ 1.5-3.5 ppm region. The specific chemical shifts and coupling patterns would be dependent on the conformation of the piperidine ring.

Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.

Methoxy (B1213986) Protons: A sharp singlet at approximately δ 3.8 ppm corresponding to the three protons of the methoxy group.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Key expected signals include:

Aromatic Carbons: A set of signals in the δ 110-160 ppm range, with the carbon attached to the methoxy group being significantly deshielded.

Piperidine Ring Carbons: Signals for the piperidine carbons would appear in the aliphatic region of the spectrum.

Benzyl CH₂ Carbon: A signal for the benzylic methylene carbon.

Quaternary Carbon (C-3): A signal for the carbon atom bearing the hydroxyl and 4-methoxyphenyl groups.

Methoxy Carbon: A signal around δ 55 ppm for the methoxy group's carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |

| Aromatic (Methoxyphenyl) | 6.8 - 7.2 | Multiplet (two doublets) |

| Benzyl CH₂ | ~ 3.6 | Singlet |

| Methoxy (OCH₃) | ~ 3.8 | Singlet |

| Piperidine CH₂ | 1.5 - 3.5 | Multiplets |

| Hydroxyl (OH) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C=C) | 114 - 159 |

| Piperidine (CH₂) | 25 - 60 |

| Quaternary Piperidine (C-OH) | 70 - 80 |

| Benzyl (CH₂) | ~ 63 |

| Methoxy (OCH₃) | ~ 55 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl groups would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the tertiary alcohol and the aryl ether.

C-N Stretch: Aliphatic C-N stretching of the tertiary amine would be visible in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy , being complementary to IR, would also be valuable. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the non-polar C-C bonds in the aromatic rings would be particularly prominent.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Aryl Ether | C-O Stretch | ~ 1250 | Strong |

| Tertiary Alcohol | C-O Stretch | ~ 1100 | Strong |

| Tertiary Amine | C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 297.40 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Under electron ionization (EI), the molecule would likely undergo fragmentation. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the benzyl group or fragmentation of the piperidine ring. The tropylium (B1234903) ion (m/z 91) is a very common fragment for benzyl-containing compounds.

Loss of Water: Dehydration from the tertiary alcohol could occur, leading to a fragment ion at [M-18]⁺.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, leading to various smaller charged fragments.

Cleavage at the C3 Position: The bond between C3 and the 4-methoxyphenyl group or the bond between C3 and C2/C4 of the piperidine ring could cleave.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 297 | [M]⁺ | Molecular Ion |

| 279 | [M - H₂O]⁺ | Loss of water |

| 206 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 174 | Cleavage of the piperidine ring | |

| 135 | [CH₃O-C₆H₄-CO]⁺ | Cleavage at C3 |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on:

Bond lengths and angles: Accurate measurement of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientations of the benzyl and 4-methoxyphenyl substituents.

Stereochemistry: Unambiguous determination of the relative stereochemistry at the C3 chiral center, if the compound is racemic. For an enantiopure sample, the absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group.

Chiral Chromatography and Polarimetry for Enantiomeric Purity and Absolute Configuration Determination

Since the C3 position of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to separate the two enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Polarimetry measures the rotation of plane-polarized light by a chiral compound. An enantiopure sample of this compound would exhibit a specific optical rotation ([α]D), while a racemic mixture would be optically inactive. The sign of the optical rotation (+ or -) is a physical characteristic of a specific enantiomer but does not directly reveal its absolute configuration (R or S). The determination of the absolute configuration would require either X-ray crystallography of a single enantiomer or correlation with a compound of known absolute configuration.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-(4-methoxyphenyl)piperidin-3-OL, and what analytical techniques validate its purity and structure?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to introduce the benzyl and 4-methoxyphenyl groups onto the piperidine scaffold. Key intermediates should be characterized at each stage using techniques like:

- Nuclear Magnetic Resonance (NMR) for structural elucidation.

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity (>95% recommended for research-grade material).

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups.

Proper handling under inert atmospheres (e.g., nitrogen) and storage in anhydrous conditions (≤ -20°C) is critical to prevent degradation, as noted in safety protocols for similar piperidine derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Test in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., dichloromethane) using gravimetric or UV-Vis methods. The methoxyphenyl group may enhance solubility in organic solvents compared to unsubstituted analogs.

- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Piperidine derivatives are generally stable in dry, cool environments but may degrade via hydrolysis or oxidation if improperly stored .

Advanced Research Questions

Q. How can factorial design optimize the reaction conditions for synthesizing this compound to maximize yield and minimize byproducts?

Methodological Answer: A 2<sup>k</sup> factorial design (where k = number of variables) can systematically evaluate factors like temperature, catalyst loading, and reaction time. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (mol%) | 5 | 10 |

| Reaction Time (h) | 12 | 24 |

Statistical analysis (ANOVA) identifies significant interactions. Response surface methodology (RSM) can then refine optimal conditions. This approach reduces experimental runs by 50–70% while ensuring robustness, as demonstrated in chemical engineering optimization studies .

Q. What computational methods predict the conformational dynamics of this compound in solution, and how do they correlate with experimental NMR data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER, CHARMM) to model solvent interactions and torsional angles of the piperidine ring.

- Density Functional Theory (DFT) : Calculate energy-minimized geometries and compare predicted <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts with experimental data.

Discrepancies >0.5 ppm may indicate unaccounted solvent effects or dynamic averaging. Cross-validation with NOESY (Nuclear Overhauser Effect Spectroscopy) can resolve ambiguities in stereochemistry .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations) from conflicting studies.

- Dose-Response Curves : Re-evaluate EC50/IC50 values under standardized conditions.

- Orthogonal Assays : Validate activity using alternative methods (e.g., fluorescence polarization vs. radioligand binding).

Contradictions often arise from differences in compound purity, solvent choice (e.g., DMSO vs. ethanol), or biological model variability. Aligning methodologies with theoretical frameworks ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.